![molecular formula C12H14ClNO3 B14629168 Ethyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 55301-53-6](/img/structure/B14629168.png)
Ethyl 2-[(3-chloropropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-chloropropanoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoate ester linked to a chloropropanoyl group through an amide bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of ethyl benzoate with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypropanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases in the body, releasing the active benzoic acid derivative. The chloropropanoyl group can undergo further metabolic transformations, leading to the formation of various metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-[(3-chloropropanoyl)amino]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the chloropropanoyl group and has different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to differences in physical properties and reactivity.
Ethyl 2-[(3-bromopropanoyl)amino]benzoate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
55301-53-6 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC名 |
ethyl 2-(3-chloropropanoylamino)benzoate |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-5-3-4-6-10(9)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChIキー |
OXAWLAJPJIUJSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)


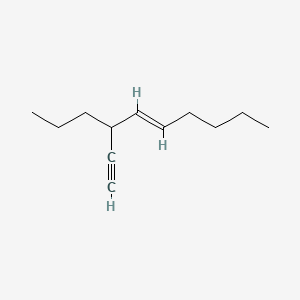

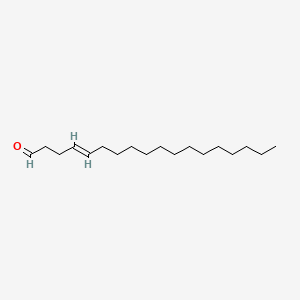
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

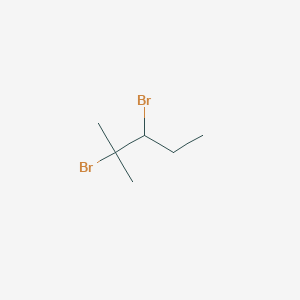
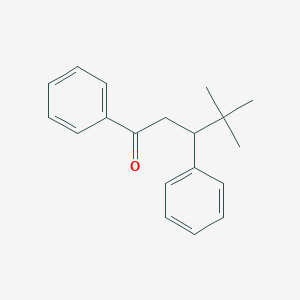
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
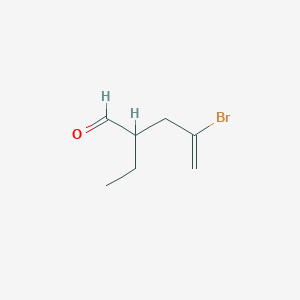
![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

